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Compound of Interest

Compound Name:
(1R,2S)-2-(Cyclohexylamino)-1,2-

diphenylethanol

CAS No.: 142508-08-5

Cat. No.: B131430

Get Quote

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis.[1] Their unique

stereochemistry and functional groups make them invaluable as chiral auxiliaries, ligands for

metal-catalyzed reactions, and building blocks for complex, stereochemically-defined

molecules.[2] These compounds are instrumental in the production of enantiomerically pure

pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic

effect while the other may be inactive or even harmful.[3]

(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol belongs to this critical class of molecules.

It is a derivative of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, a compound celebrated for its role

in asymmetric catalysis.[4] The introduction of a cyclohexyl group to the nitrogen atom modifies

the steric and electronic properties of the parent molecule, offering a nuanced tool for chemists

to fine-tune the selectivity of chiral transformations.

It is important to note that while the parent amine is widely available and documented, the N-

cyclohexyl derivative is less common. A specific CAS number for (1R,2S)-2-
(Cyclohexylamino)-1,2-diphenylethanol is not readily found in public databases. However, its

enantiomer, (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol, is assigned CAS Number
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142452-42-4.[5] For the purpose of this guide, and reflecting its foundational role, the well-

documented parent compound, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, with CAS Number

23190-16-1, will be a central point of reference.[6][7][8]

Physicochemical and Spectroscopic Profile
The properties of (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol can be largely inferred

from its parent amine. The addition of the cyclohexyl group primarily increases the molecular

weight and lipophilicity.

Table 1: Physicochemical Properties

Property
(1R,2S)-(-)-2-Amino-1,2-
diphenylethanol

(1R,2S)-2-
(Cyclohexylamino)-1,2-
diphenylethanol
(Predicted)

CAS Number 23190-16-1[8] Not available

Molecular Formula C₁₄H₁₅NO[8] C₂₀H₂₅NO

Molecular Weight 213.28 g/mol [8] 295.42 g/mol

Appearance
White to pale yellow crystalline

powder[8]
Likely a white to off-white solid

Melting Point 142-144 °C[8]

Expected to be in a similar

range, potentially slightly

different due to packing

effects.

Optical Rotation
[α]₂₅/D −7.0°, c = 0.6 in

ethanol[8]

Specific rotation would require

experimental determination.

Solubility
Soluble in alcohols and other

polar organic solvents.

Expected to have increased

solubility in nonpolar organic

solvents.

Spectroscopic Characterization (Predicted)
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Detailed experimental spectra for the title compound are not widely published. However, a

skilled chemist can predict the key spectroscopic features based on its structure:

¹H NMR: The spectrum would feature complex multiplets for the two phenyl groups. The two

methine protons (CH-OH and CH-N) would appear as doublets, coupled to each other. A

broad singlet for the hydroxyl proton (OH) and another for the amine proton (NH) would be

present, both of which are exchangeable with D₂O. The cyclohexyl group would show a

series of broad multiplets corresponding to its axial and equatorial protons.

¹³C NMR: The spectrum would show distinct signals for the two aromatic rings, with four

signals for the non-equivalent carbons. Two signals would correspond to the methine

carbons of the ethanol backbone. The ten carbons of the cyclohexyl group would also be

visible in the aliphatic region of the spectrum.

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band

in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretch. A sharp to medium peak

around 3300 cm⁻¹ for the N-H stretch would also be present. Strong absorptions

corresponding to the aromatic C-H and C=C bonds would be observed.

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 295.42.

Fragmentation would likely involve the loss of water, the cyclohexyl group, or cleavage

between the two chiral centers.

Synthesis and Methodologies
The most direct and efficient synthesis of (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol
is through the reductive amination of its parent amine with cyclohexanone. This method is

widely used in organic synthesis for the formation of secondary and tertiary amines.[9][10]

Proposed Synthetic Protocol: Reductive Amination
This protocol outlines a reliable method for the N-alkylation of the chiral amino alcohol.

Step 1: Imine Formation and In Situ Reduction

To a solution of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (1.0 eq) in a suitable solvent such

as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclohexanone (1.1 eq).
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Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine

intermediate.

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq),

portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is

selective for the reduction of imines in the presence of ketones and does not require strongly

acidic conditions.

Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is

consumed.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate (NaHCO₃).

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired

(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol.
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Reaction Product(1R,2S)-(-)-2-Amino-
1,2-diphenylethanol

Imine Formation
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DCM/DCE

Cyclohexanone

Reduction
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(1R,2S)-2-(Cyclohexylamino)-
1,2-diphenylethanol

Workup &
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Caption: Synthetic workflow for the preparation of the title compound.
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Core Applications in Asymmetric Synthesis
The primary utility of this class of chiral amino alcohols lies in their application as catalysts or

ligands in asymmetric reactions. The parent compound, (1R,2S)-(-)-2-Amino-1,2-

diphenylethanol, is a precursor to a highly effective catalyst for the enantioselective reduction of

prochiral ketones.

Formation of Chiral Oxazaborolidine Catalysts
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol reacts with borane (BH₃) to form a chiral

oxazaborolidine catalyst. This catalyst, often referred to as a Corey-Itsuno catalyst, can then be

used in catalytic amounts to achieve highly enantioselective reductions of ketones to their

corresponding secondary alcohols.

The mechanism involves the coordination of the borane reducing agent to the nitrogen atom of

the oxazaborolidine. The ketone substrate then coordinates to the boron atom in a sterically

controlled manner, positioning one of its prochiral faces for hydride delivery from the borane.

The N-substituent plays a crucial role in the steric environment of the catalyst. An N-cyclohexyl

group, being bulkier than a proton, is expected to enhance the steric differentiation between the

two faces of the ketone, potentially leading to higher enantioselectivity.
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Caption: Catalytic cycle for the enantioselective reduction of ketones.

Safety and Handling
As with all chemical reagents, (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol and its

precursors should be handled with appropriate care in a well-ventilated laboratory or fume

hood.

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant

gloves are mandatory.

Inhalation: Avoid breathing dust or vapors.
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Skin and Eye Contact: The parent amine is known to cause skin and serious eye irritation.[7]

Similar precautions should be taken with the derivative. In case of contact, rinse immediately

with plenty of water.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents. Keep the container tightly sealed.

Conclusion
(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol represents a valuable, albeit specialized,

tool for the synthetic chemist. As a derivative of the well-established chiral auxiliary (1R,2S)-

(-)-2-Amino-1,2-diphenylethanol, its utility is grounded in a rich history of asymmetric catalysis.

The introduction of the N-cyclohexyl group provides a means to modulate the steric

environment of the catalyst, offering the potential for improved enantioselectivity in key

transformations such as the reduction of prochiral ketones. While detailed experimental data on

this specific derivative is sparse, its synthesis is straightforward, and its application in

asymmetric synthesis is a promising area for further exploration by researchers in drug

discovery and fine chemical production.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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